

Unveiling Antibacterial Agent 80: A Technical Guide to a Novel Quinazoline Analog

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Compound of Interest

Compound Name: Antibacterial agent 80

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A promising new antibacterial compound, designated "**Antibacterial agent 80**," has been identified and characterized in a recent study by Megahed et al. This technical guide provides an in-depth overview of the discovery, history, and core scientific data of this novel 2,4-disubstituted quinazoline analog, also known as compound I in the foundational research. The information presented here is intended for researchers, scientists, and drug development professionals.

Discovery and History

"**Antibacterial agent 80**" emerged from a focused research effort to develop novel antibacterial agents with improved efficacy and a better safety profile. It belongs to the quinazoline class of heterocyclic aromatic compounds, which are known for their broad range of biological activities. The discovery was detailed in the scientific publication, "Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Modification of the benzenoid part," published in Bioorganic & Medicinal Chemistry Letters in 2022 by Sarah H. Megahed and her colleagues.^[1] This research built upon previous work on 2,4-disubstituted quinazolines, aiming to optimize their antibacterial potency while minimizing toxicity to human cells.

The core of the discovery lies in the systematic modification of the benzenoid part of the quinazoline scaffold. "**Antibacterial agent 80**" is identified as N-butyl-2-(butylthio)quinazolin-4-amine. This specific structural configuration was found to be a key determinant of its biological activity.

Quantitative Data

The antibacterial efficacy and cytotoxic profile of "**Antibacterial agent 80**" have been quantitatively assessed. The following tables summarize the key findings from the primary research.

Table 1: Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 80

Bacterial Strain	MIC (µg/mL)
Staphylococcus aureus Newman	2
Streptococcus pneumoniae DSM-20566	4
Enterococcus faecalis DSM-20478	8

Data extracted from the abstract of Megahed et al., 2022.[\[1\]](#)

Table 2: Cytotoxicity Data of Antibacterial Agent 80

Cell Line	Assay	Results
Human HepG2 cells	Cytotoxicity Assay	Good safety profile

Qualitative description from the abstract of Megahed et al., 2022. Specific IC50 values require access to the full study.[\[1\]](#)

Experimental Protocols

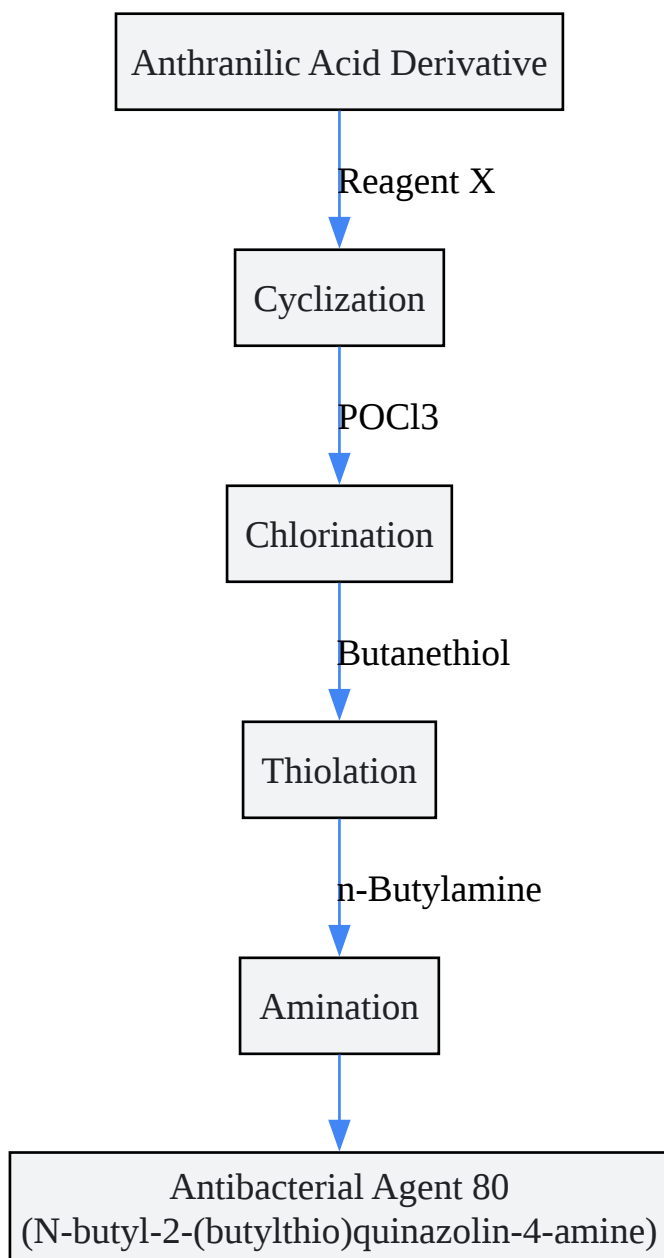
The following are detailed methodologies for the key experiments cited in the discovery of "**Antibacterial agent 80**."

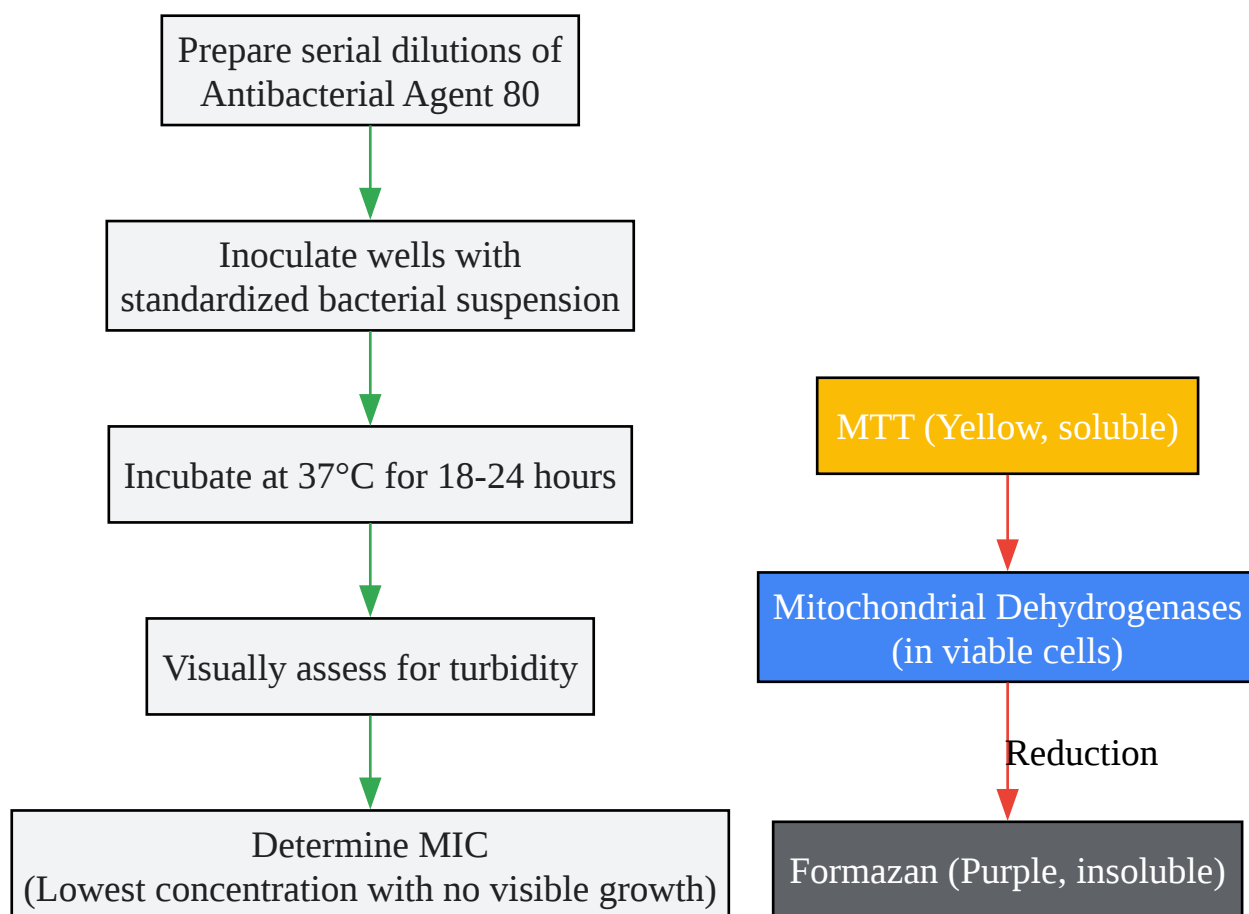
Synthesis of N-butyl-2-(butylthio)quinazolin-4-amine (Antibacterial Agent 80)

The synthesis of 2,4-disubstituted quinazoline analogs typically follows a multi-step process. While the exact, detailed protocol for "**Antibacterial agent 80**" is contained within the full

research paper, a general synthetic route can be outlined based on established quinazoline synthesis methods.

General Synthetic Workflow:





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References

- 1. Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Modification of the benzenoid part - PubMed [pubmed.ncbi.nlm.nih.gov]
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